
Aluminum-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium-26 atom is the radioactive isotope of aluminium with relative atomic mass 25.986892 and half-life of 717,000 years.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Aluminum-26
Aluminum Diffusion Studies :
- Al-26 diffusion in 2/1-mullite : A study by Fielitz et al. (2006) utilized the radioactive isotope this compound (Al-26) for measuring aluminum diffusivities in mullite, an important component of ceramics and geological materials. The depth distribution of Al-26 was analyzed using Secondary Ion Mass Spectrometry after diffusion experiments, highlighting a novel approach to study aluminum diffusion in complex materials (Fielitz et al., 2006).
Aluminum in Neurotoxicology :
- Uptake of aluminum in the brain : Walton et al. (1995) investigated the uptake of trace amounts of aluminum into the brain from drinking water using radioactive soluble aluminum (26Al). This study is significant in understanding the potential long-term health effects of aluminum exposure in humans (Walton et al., 1995).
Aluminum Alloy Research :
- Strength of Aluminum Alloys : A 2021 study by Roy et al. examined the interatomic potentials for Aluminum and Aluminum-Lithium alloys, using the MEAM potential to predict properties like cohesive energy, elastic constants, and interphase strength, thereby contributing to advancements in aerospace and cryogenic applications (Roy et al., 2021).
Aluminum in Materials Science :
- Aluminum Hydride for Energy Storage : Graetz et al. (2011) reviewed aluminum hydride (AlH3) as a hydrogen and energy storage material, discussing its applications in rocket fuel, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The study highlights the role of Al-26 in advancing energy storage technologies (Graetz et al., 2011).
Aluminum in Nuclear Research :
- Residual Radioisotopes from Aluminum Capsules : Kambali et al. (2017) studied the production of residual radioisotopes, including Al-26, in aluminum bodies used in the production of technetium-99m, a radioisotope used in medical imaging. This research is crucial for understanding the safety implications in the production of medical isotopes (Kambali et al., 2017).
Aluminum in Civil Engineering :
- Structural Applications of Aluminum : Mazzolani (2006) provided an overview of the use of aluminum alloys in civil engineering, including structural applications, highlighting the evolution of aluminum alloy structures over decades (Mazzolani, 2006).
Propiedades
Número CAS |
14682-66-7 |
|---|---|
Fórmula molecular |
Al |
Peso molecular |
25.986892 g/mol |
Nombre IUPAC |
aluminum-26 |
InChI |
InChI=1S/Al/i1-1 |
Clave InChI |
XAGFODPZIPBFFR-BJUDXGSMSA-N |
SMILES isomérico |
[26Al] |
SMILES |
[Al] |
SMILES canónico |
[Al] |
Sinónimos |
26Al radioisotope Al-26 radioisotope Aluminium-26 Aluminum-26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one](/img/structure/B1230877.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)
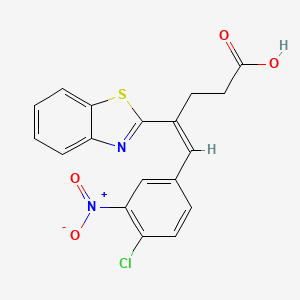
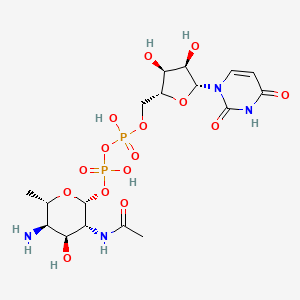
![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)

![2-[4-amino-4-oxo-3-(trimethylammonio)butyl]-L-histidine](/img/structure/B1230887.png)
![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)
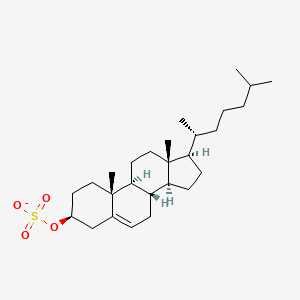
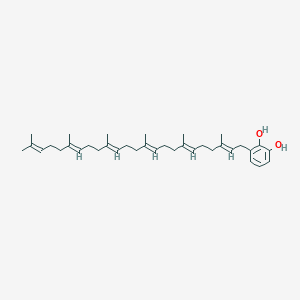
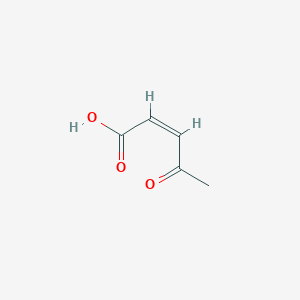
![(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B1230893.png)

![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)